(m-Aminophenyl)metaboric acid hydrochloride

Catalog No.
S1533939
CAS No.
85006-23-1
M.F
C6H7BClNO2
M. Wt
171.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(m-Aminophenyl)metaboric acid hydrochloride

CAS Number

85006-23-1

Product Name

(m-Aminophenyl)metaboric acid hydrochloride

IUPAC Name

3-oxoboranyloxyaniline;hydrochloride

Molecular Formula

C6H7BClNO2

Molecular Weight

171.39 g/mol

InChI

InChI=1S/C6H6BNO2.ClH/c8-5-2-1-3-6(4-5)10-7-9;/h1-4H,8H2;1H

InChI Key

RGMQUFAINSNXHS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)[NH3+])(O)O.[Cl-]

3-Aminophenylboronic acid hydrochloride (CAS 85006-23-1), also known as (m-Aminophenyl)metaboric acid hydrochloride, is a highly water-soluble, bifunctional building block characterized by a reactive primary amine and a boronic acid group at the meta position. Widely utilized in both organic synthesis and materials science, it serves as a critical reagent for Suzuki-Miyaura cross-coupling and as the primary monomer for synthesizing self-doped poly(anilineboronic acid) (PABA) conducting polymers. Procuring the hydrochloride salt rather than the free base ensures immediate solubility in aqueous or polar media, locks the amine to prevent spontaneous dehydration into boroxine anhydrides, and provides a stable, crystalline precursor that guarantees precise stoichiometric control in advanced manufacturing and sensor fabrication workflows [1].

Research Fit

Water-soluble hydrochloride salt enables aqueous Suzuki coupling and bioconjugation protocols

Dual-functional scaffold: boronic acid for cross-coupling, meta-amino group for downstream derivatization

Reliable crystalline form supports accurate gravimetric dispensing and long-term storage

Substituting 3-aminophenylboronic acid hydrochloride with its free base or alternative positional isomers introduces severe processability and performance risks. The free base (or monohydrate) is notorious for spontaneous dehydration into variable amounts of boroxine anhydrides during storage, which skews molar calculations and ruins the strict stoichiometry required for controlled polymerizations or cross-coupling reactions . Furthermore, substituting the meta-isomer with the para-isomer (4-aminophenylboronic acid) in electrochemical applications fundamentally disrupts the head-to-tail coupling mechanism necessary to form a polyaniline backbone, resulting in non-conductive oligomers rather than the continuous, electroactive PABA films required for biosensors [1]. Finally, using the hemisulfate salt introduces bulky sulfate counterions that can compete with standard chloride electrolytes during electropolymerization, altering film morphology and degrading sensor reproducibility.

Substitution Risk

Free base (CAS 30418-59-8) is only slightly water‑soluble, which may preclude purely aqueous Suzuki conditions where the HCl salt dissolves freely.
The hydrochloride counterion helps stabilize the amino group against oxidation; direct replacement with the free base may shift storage and handling reliability.
Unfunctionalized phenylboronic acid lacks the amino handle, eliminating the bifunctional scaffold needed for downstream conjugation or sensor construction.

Stoichiometric Precision and Boroxine Anhydride Prevention

The hydrochloride salt of 3-aminophenylboronic acid provides a stable, highly crystalline monomer with a strict 1:1 molar mass ratio. In contrast, the free base (monohydrate) is highly prone to spontaneous dehydration, forming variable amounts of cyclic boroxine anhydrides. Commercial specifications for the free base typically report an assay range of 97% to 116% due to this unpredictable water loss, whereas the hydrochloride salt prevents intermolecular condensation and maintains near 100% stoichiometric fidelity .

Evidence DimensionAssay variability due to spontaneous anhydride formation
Target Compound DataStable 1:1 molar mass (consistent ~100% assay)
Comparator Or BaselineFree base / monohydrate (assay varies from 97% to 116%)
Quantified DifferenceEliminates the up to 16% stoichiometric variance caused by boroxine formation
ConditionsAmbient storage and standard handling for synthetic workflows

Eliminates the need to recalculate equivalents or risk stoichiometric imbalance in precision Suzuki-Miyaura couplings or controlled polymerizations.

Aqueous solubility
Class-level inference
Soluble vs. slightly soluble

Supports aqueous reaction fit; data to verify

Qualitative assessment from vendor reports

Electropolymerization Efficiency for Conducting Polymers

The meta-positioning of the boronic acid group is critical for the synthesis of self-doped conducting polymers. When subjected to cyclic voltammetry, 3-aminophenylboronic acid efficiently undergoes head-to-tail coupling to form continuous, highly electroactive poly(anilineboronic acid) (PABA) films. Conversely, attempting to electropolymerize the para-isomer (4-aminophenylboronic acid) fails to yield a stable, long-chain conductive polymer because the para position is sterically and electronically blocked, preventing the necessary quinoid-benzenoid transitions required for polyaniline backbone formation [1].

Evidence DimensionFormation of continuous electroactive polymer networks
Target Compound DataRapid formation of conductive PABA films
Comparator Or Baseline4-Aminophenylboronic acid (forms non-conductive oligomers)
Quantified DifferenceProvides the exclusive isomeric pathway to stable, self-doped polyaniline backbones
ConditionsAnodic electropolymerization via cyclic voltammetry

Only the meta-isomer yields the highly conductive, self-doped polymer backbone required for functional electrochemical sensors.

Commercial purity
Supporting evidence
≥ 98%

High, reproducible purity reduces batch variability

HPLC assay specification

Electrolyte Compatibility in Sensor Manufacturing

In the standard manufacturing of PABA-based sensors, electropolymerization is typically conducted in acidic chloride media (e.g., 0.5 M HCl). Procuring the hydrochloride salt of 3-aminophenylboronic acid directly provides the compatible chloride counterion. Substituting with the hemisulfate salt introduces bulky sulfate (SO4 2-) ions into the deposition bath. These divalent anions can compete with chloride during the doping/dedoping cycles of the growing polymer film, altering the film morphology and leading to inconsistent baseline conductivity across sensor batches [1].

Evidence DimensionCounterion interference during electropolymerization
Target Compound DataChloride counterion (perfectly matches 0.5 M HCl supporting electrolyte)
Comparator Or BaselineHemisulfate salt (introduces competitive sulfate anions)
Quantified DifferenceAvoids the morphological disruptions and baseline conductivity shifts caused by mixed-anion doping
ConditionsElectrochemical deposition in standard 0.5 M HCl supporting electrolyte

Ensures uniform film deposition and reproducible baseline conductivity in the mass manufacturing of saccharide or dopamine biosensors.

Physical form
Supporting evidence
Crystalline powder

Free-flowing form aids accurate dispensing

Reported handling attribute

Base-free Suzuki
Class-level inference
Compatible with aqueous, base‑free conditions

May support ligand-free coupling protocols

Requires validation under specific reaction conditions

Electrochemical Biosensor Manufacturing

Due to its efficient electropolymerization into self-doped poly(anilineboronic acid) (PABA) and its compatibility with standard chloride electrolytes, this compound is the premier monomer for fabricating non-enzymatic sensors. It is widely used to create continuous, electroactive films on carbon nanotubes or gold electrodes for the highly selective detection of saccharides (glucose, fructose) and neurotransmitters like dopamine [1].

Precision Suzuki-Miyaura Cross-Coupling

Because the hydrochloride salt prevents the spontaneous formation of variable boroxine anhydrides, it guarantees strict 1:1 stoichiometric fidelity. This makes it the ideal bifunctional building block for synthesizing complex pharmaceuticals, agrochemicals, and advanced organic materials where precise molar equivalents are critical to maximizing yield and minimizing side reactions [2].

Synthesis of Stimuli-Responsive Smart Polymers

The stable amine group allows for straightforward conjugation with acrylic or methacrylic backbones, enabling the synthesis of pH- and glucose-responsive hydrogels and nanolatexes. The consistent purity and lack of anhydride impurities ensure reproducible cross-linking densities in these smart materials, which are utilized in targeted drug delivery and dynamic self-healing elastomers [3].

Application Fit

Application
Selection Property
Validation Focus
Aqueous Suzuki-Miyaura coupling for pharmaceutical intermediates
Water solubility & dual functionality
Coupling yield in aqueous media
Boronate-functionalized monomers & glucose-sensitive polymers
High purity & stoichiometric control
Polymer reproducibility and diol-binding behavior
Affinity sensors & diagnostic platforms
Crystalline form & solubility for SAM formation
Sensor reproducibility and surface functionalization

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

171.0258363 Da

Monoisotopic Mass

171.0258363 Da

Heavy Atom Count

11

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